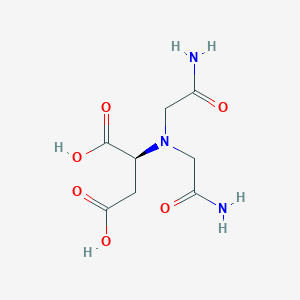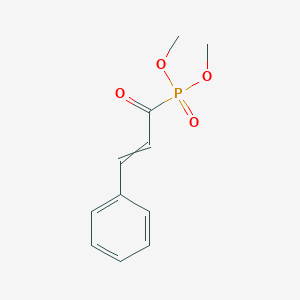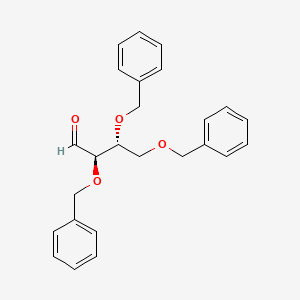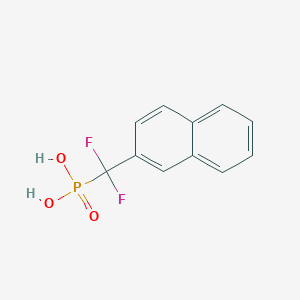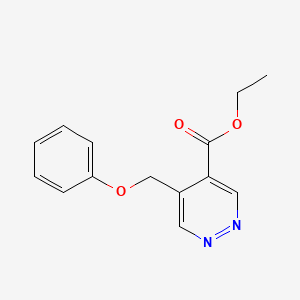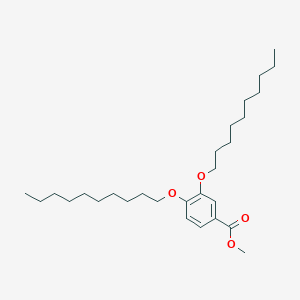
Methyl 3,4-bis(decyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-bis(decyloxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two decyloxy groups attached to the benzene ring at the 3 and 4 positions, and a methyl ester group at the carboxyl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-bis(decyloxy)benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with decanol in the presence of an acid catalyst, followed by methylation of the carboxyl group. The reaction conditions often include:
Esterification: The reaction between 3,4-dihydroxybenzoic acid and decanol is carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the decyloxy groups.
Methylation: The resulting product is then treated with methanol and a suitable catalyst, such as sulfuric acid, to convert the carboxyl group into a methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4-bis(decyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Applications De Recherche Scientifique
Methyl 3,4-bis(decyloxy)benzoate has several scientific research applications, including:
Materials Science: It is used in the synthesis of liquid crystal elastomers and other advanced materials due to its unique structural properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It may be used in studies related to its biological activity and potential therapeutic applications.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3,4-bis(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The decyloxy groups can influence the compound’s solubility and reactivity, while the ester group can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4,5-tris(decyloxy)benzoate: This compound has an additional decyloxy group at the 5 position, which can affect its chemical and physical properties.
Allyl 4-(4-decyloxy)benzoyloxy)benzoate: This compound contains an allyl group and is used in the synthesis of liquid crystal elastomers.
Uniqueness
Methyl 3,4-bis(decyloxy)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of two decyloxy groups enhances its solubility in non-polar solvents and its potential for use in materials science applications.
Propriétés
Numéro CAS |
156447-67-5 |
|---|---|
Formule moléculaire |
C28H48O4 |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
methyl 3,4-didecoxybenzoate |
InChI |
InChI=1S/C28H48O4/c1-4-6-8-10-12-14-16-18-22-31-26-21-20-25(28(29)30-3)24-27(26)32-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3 |
Clé InChI |
OFVCKZTZIBFHNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)
![N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine](/img/structure/B12551839.png)
![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)
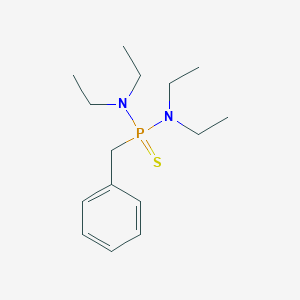

![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)
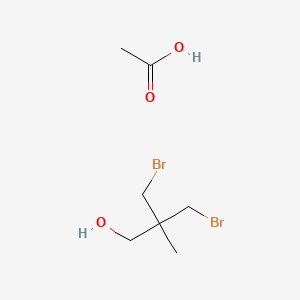
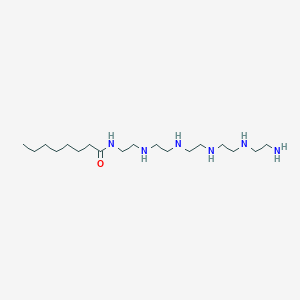
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
